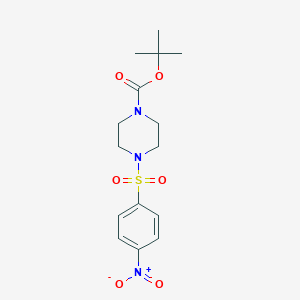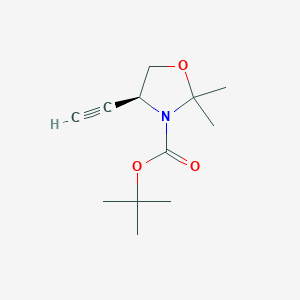
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOCA is a versatile compound that can be synthesized using different methods and has several biochemical and physiological effects. In
Applications De Recherche Scientifique
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has several scientific research applications, including its use as a reagent in organic synthesis, as a building block for the synthesis of natural products, and as a chiral auxiliary in asymmetric synthesis. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used as a ligand in metal-catalyzed reactions and as a starting material for the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it has been suggested that (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been shown to inhibit the growth of cancer cells in vitro, although the mechanism of this effect is not clear.
Biochemical and Physiological Effects:
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has several biochemical and physiological effects, including its ability to inhibit the biosynthesis of prostaglandins and leukotrienes. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been shown to inhibit the growth of cancer cells in vitro and to induce apoptosis in cancer cells. Additionally, (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its versatility. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized using different methods and can be used as a building block for the synthesis of various compounds. Additionally, (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has several biochemical and physiological effects, making it a useful tool for studying these effects in vitro. However, one of the limitations of using (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its potential toxicity. (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound.
Orientations Futures
There are several future directions for the scientific research of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. One direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, the mechanism of action of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde should be further investigated to better understand its effects on cellular processes. Finally, the synthesis of new derivatives of (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde with improved bioactivity and selectivity should be explored.
Conclusion:
In conclusion, (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is a versatile compound with several scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde could lead to the development of new therapeutic agents for the treatment of cancer and inflammation.
Méthodes De Synthèse
(2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized using different methods, including the oxidation of 2,5-dimethoxytetrahydrofuran with chromic acid, the oxidation of 2,5-dimethoxytetrahydrofuran with potassium permanganate, and the oxidation of 2,5-dimethoxytetrahydrofuran with lead tetraacetate. The most commonly used method for synthesizing (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is the oxidation of 2,5-dimethoxytetrahydrofuran with chromic acid. This method involves the reaction of 2,5-dimethoxytetrahydrofuran with chromic acid in the presence of acetic anhydride to yield (2S,3S,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde.
Propriétés
Numéro CAS |
159551-32-3 |
|---|---|
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2S,3S,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7-/m0/s1 |
Clé InChI |
QMIGEDXMDGEZSR-ACZMJKKPSA-N |
SMILES isomérique |
CO[C@@H]1C[C@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
SMILES canonique |
COC1CC(C(O1)OC)C=O |
Synonymes |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3alpha,5beta)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)


![(3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63563.png)

![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)



![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)
